molecular formula C12H20O B1485577 (1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol CAS No. 2165469-78-1

(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol

Cat. No.: B1485577
CAS No.: 2165469-78-1
M. Wt: 180.29 g/mol
InChI Key: HUQKFWCLAYOWEF-VXGBXAGGSA-N
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Description

(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is a chiral organic compound characterized by a cyclopentane ring substituted with a heptyne group and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone and hept-1-yne as the primary starting materials.

  • Reaction Steps:

    • Grignard Reaction: Cyclopentanone is first converted to its Grignard reagent using magnesium in anhydrous ether.

    • Addition Reaction: The Grignard reagent is then reacted with hept-1-yne to form the intermediate alcohol.

    • Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the (1R,2S)-enantiomer.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors for efficiency.

Chemical Reactions Analysis

(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The triple bond in the heptyne group can be reduced to form an alkene or alkane.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl group.

  • Common Reagents and Conditions:

    • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.

    • Reduction: Lithium aluminum hydride, hydrogenation catalysts.

    • Substitution: Alkyl halides, strong bases.

  • Major Products Formed: Ketones, carboxylic acids, alkenes, alkanes, ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

(1R,2S)-2-(Hept-1-yn-1-yl)cyclopentan-1-ol: is compared with similar compounds such as:

  • Cyclopentanol: Lacks the heptyne group.

  • Hept-1-yne: Lacks the cyclopentane ring.

  • Other Chiral Alcohols: Similar in structure but differ in the position or type of substituents.

The uniqueness of This compound lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2S)-2-hept-1-ynylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11-13H,2-5,7,9-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQKFWCLAYOWEF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#C[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 2
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 3
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 4
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 5
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-(hept-1-yn-1-yl)cyclopentan-1-ol

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